Cyanoiminomethylideneazanide

Description

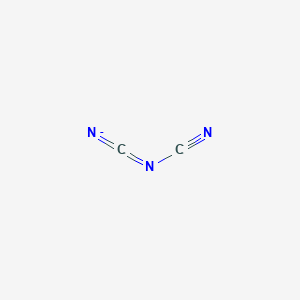

Cyanoiminomethylideneazanide (IUPAC name: this compound; SMILES: C(=[N-])=NC#N) is a nitrogen-rich anion commonly found in ionic liquids and metal coordination compounds. It is characterized by its resonance-stabilized structure, featuring a conjugated system of cyanamide groups. This anion is widely used in the synthesis of ionic liquids due to its low viscosity, high thermal stability, and electrochemical properties. Examples include:

- 1-Butyl-1-methylpyrrolidinium Dicyanamide: A pyrrolidinium-based ionic liquid with the cation 1-butyl-1-methylpyrrolidin-1-ium paired with this compound .

- 1-Ethyl-3-methylimidazolium Dicyanamide: An imidazolium-based ionic liquid with the cation

1-ethyl-3-methylimidazol-3-iumand the same anion . - Zinc Bis(cyanocyanamidate): A metal salt where zinc coordinates with two this compound anions, forming a solid compound .

Properties

Molecular Formula |

C2N3- |

|---|---|

Molecular Weight |

66.04 g/mol |

IUPAC Name |

cyanoiminomethylideneazanide |

InChI |

InChI=1S/C2N3/c3-1-5-2-4/q-1 |

InChI Key |

UKDLHLAPDXIAID-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N-])=NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Differences

The anion’s properties vary significantly depending on its cation or metal counterpart. Key structural distinctions include:

*The physical form of 1-ethyl-3-methylimidazolium dicyanamide is inferred from its ionic liquid classification .

Key Observations :

- Cation Influence: Pyrrolidinium-based ionic liquids (e.g., ) typically exhibit higher thermal stability and lower conductivity compared to imidazolium analogs (e.g., ), which are known for superior ionic mobility and electrochemical performance.

Physicochemical Properties

- Ionic Liquids : The liquid state of both pyrrolidinium and imidazolium salts suggests low melting points (<100°C), a hallmark of ionic liquids. Imidazolium cations often enhance solubility in polar solvents due to their planar aromatic structure .

- Metal Salts: Zinc bis(cyanocyanamidate) is likely hygroscopic and insoluble in non-polar solvents, typical of ionic metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.